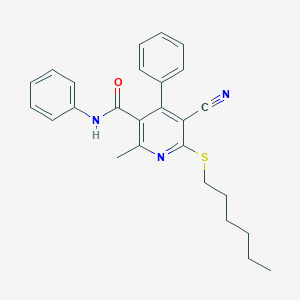![molecular formula C19H17NO4S B378095 3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide CAS No. 328035-50-3](/img/structure/B378095.png)
3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene moiety and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide typically involves multiple steps, starting with the preparation of the benzothiophene core. The benzothiophene can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde. The dimethoxyphenyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the formamide linkage through a condensation reaction with formic acid or a formylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3,4-dimethoxyphenyl)methyl]-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide
- N-[(3,4-dimethoxyphenyl)methyl]-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzamide
Uniqueness
3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene core and a dimethoxyphenyl group makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
328035-50-3 |
|---|---|
Molekularformel |
C19H17NO4S |
Molekulargewicht |
355.4g/mol |
IUPAC-Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide |
InChI |
InChI=1S/C19H17NO4S/c1-23-15-8-7-13(9-16(15)24-2)10-20(12-21)11-18-19(22)14-5-3-4-6-17(14)25-18/h3-9,11-12H,10H2,1-2H3/b18-11- |
InChI-Schlüssel |
BZCKMEVDISHKAU-WQRHYEAKSA-N |
SMILES |
COC1=C(C=C(C=C1)CN(C=C2C(=O)C3=CC=CC=C3S2)C=O)OC |
Isomerische SMILES |
COC1=C(C=C(C=C1)CN(/C=C\2/C(=O)C3=CC=CC=C3S2)C=O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN(C=C2C(=O)C3=CC=CC=C3S2)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B378012.png)
![3-[4-(Benzyloxy)phenyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B378013.png)
![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-5-phenyl-2,4-pentadienenitrile](/img/structure/B378015.png)
![N-{2-(4-bromophenyl)-1-[(4-chloroanilino)carbonyl]vinyl}-2-furamide](/img/structure/B378016.png)

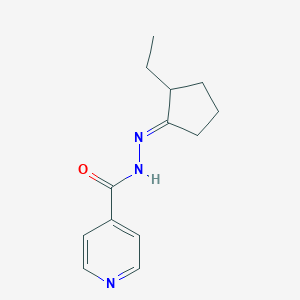

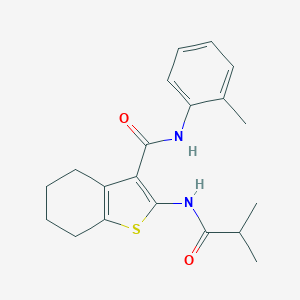
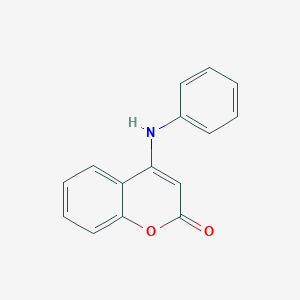
![N'-[1-(2-furyl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B378033.png)
![2-[(2,1,3-Benzothiadiazol-4-ylimino)methyl]-4-bromophenol](/img/structure/B378036.png)
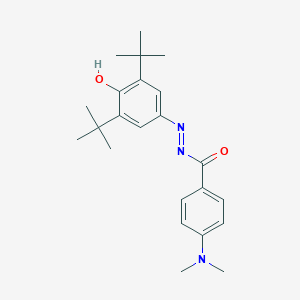
![3,6'-dimethyl-2,3-dihydro-4-oxospiro[4H-1,3-benzoxazine-2,2'-(2'H)-chromene]-8'-carbaldehyde phenylhydrazone](/img/structure/B378038.png)
